molecular formula C10H14N6O4 B016350 2-Aminoadenosine CAS No. 2096-10-8

2-Aminoadenosine

Cat. No. B016350
CAS RN: 2096-10-8
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-aminoadenosine and related compounds has been a topic of considerable interest. DNA decamers containing 2-aminoadenosine were synthesized to evaluate their hybridization properties. Such oligonucleotides have shown resistance to certain nucleases, indicating potential stability and utility in biochemical applications (Kikuchi, Taniyama, & Marumoto, 1988). Additionally, methods for preparing protected 2'-O-allylribonucleoside-3'-O-phosphoramidites exemplified by guanosine and 2,6-diaminopurine riboside (2-aminoadenosine) have been developed, enabling the synthesis of short 2'-O-allyl-oligoribonucleotide probes (Sproat, Iribarren, García, & Beijer, 1991).

Molecular Structure Analysis

The molecular structure of 2-aminoadenosine contributes to its interaction and hybridization properties. Studies have shown that oligonucleotide duplexes including 2-aminoadenosine hybrids can exhibit unique behaviors, such as resistance to enzymatic digestion, which is significant for applications in molecular biology and genetic engineering (Kikuchi, Taniyama, & Marumoto, 1988).

Chemical Reactions and Properties

The chemical reactivity of 2-aminoadenosine allows for its incorporation into oligonucleotides with "clickable" sugar residues. Such modifications enable the synthesis of duplex DNA with terminal and internal sugar cross-links, expanding the toolkit for molecular biology research (Pujari, Leonard, & Seela, 2014).

Physical Properties Analysis

The physical properties of 2-aminoadenosine and its derivatives, such as their duplex stability, base stacking, and thermal melting behaviors, are crucial for understanding their potential applications. For instance, the synthesis and properties of poly(2‐Methyladenylic Acid) revealed insights into the base stacking and duplex formation capabilities of 2-aminoadenosine derivatives (Ikehara, Hattori, & Fukui, 1972).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other biomolecules, define the utility of 2-aminoadenosine in nucleic acid research and beyond. The synthesis of oligonucleotides with clickable sugar residues for cross-linking demonstrates the versatile chemical behavior of 2-aminoadenosine in creating structurally and functionally diverse nucleic acid molecules (Pujari, Leonard, & Seela, 2014).

Scientific Research Applications

Summary of the Application

2-Aminoadenosine is used in a postsynthetic strategy for the synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates . This strategy allows the introduction of 2,6-diaminopurine and other 2-amino group-containing ligands .

Methods of Application

The method involves using 2-fluoro-6-amino-adenosine for the synthesis. The strongly electronegative 2-fluoro deactivates 6-NH2, eliminating the need for any protecting group on adenine. A simple aromatic nucleophilic substitution of fluorine makes reaction with aqueous NH3 or R-NH2 feasible at the 2-position .

Results or Outcomes

The result of this method is the successful synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates .

2. Depletion of U5 snRNP from HeLa Splicing Extracts

Summary of the Application

Antisense probes containing 2-aminoadenosine are used to efficiently deplete U5 snRNP from HeLa cell nuclear splicing extracts .

Methods of Application

RNA duplexes containing the modified base 2-amino-adenine in place of adenine are stabilized through the formation of three hydrogen bonds in 2-amino A· U base pairs. This allows antisense 2′-O-alkyloligorlbonucleotide probes incorporating 2-aminoadenosine to efficiently affinity select RNP particles .

Results or Outcomes

The outcome of this application is the efficient and specific depletion of U5 snRNP from HeLa cell nuclear splicing extracts. The absence of U5 snRNP prevents the stable association of U4/U6 but not U1 and U2 snRNPs with pre-mRNA .

3. Investigation of Structural Properties of Nucleic Acids

Summary of the Application

2-Aminoadenosine (also known as 2,6-diaminopurine or DAP) is used to investigate the structural properties of nucleic acids . It is used in place of adenine by the cyanophage S-2L , demonstrating that DAP in DNA is compatible with normal DNA function .

Methods of Application

The method involves replacing adenine with 2-aminoadenosine in the DNA of the cyanophage S-2L . This allows for the investigation of the structural properties of the nucleic acids.

Results or Outcomes

The result of this application is the discovery that 2-aminoadenosine in DNA is compatible with normal DNA function . This has implications for our understanding of the structural properties of nucleic acids.

4. Design and Synthesis of A3 Adenosine Receptor Agonists

Summary of the Application

2-Aminoadenosine is used in the design and synthesis of N6-substituted 2-aminoadenosine-5’-N-methylcarboxamides as A3 adenosine receptor agonists .

Methods of Application

The method involves substituting the N6 position of 2-aminoadenosine with various groups to create a series of 2-aminoadenosine-5’-N-methylcarboxamides . These compounds are then evaluated for their ability to act as agonists of the A3 adenosine receptor .

Results or Outcomes

The result of this application is the creation of a series of compounds that can act as agonists of the A3 adenosine receptor . This has potential implications for the development of new therapeutic agents .

Future Directions

The future directions of 2-Aminoadenosine are not well-documented .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346570
Record name 2-Aminoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoadenosine

CAS RN

2096-10-8
Record name 2-Aminoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoadenosine
Reactant of Route 2
Reactant of Route 2
2-Aminoadenosine
Reactant of Route 3
2-Aminoadenosine
Reactant of Route 4
Reactant of Route 4
2-Aminoadenosine
Reactant of Route 5
2-Aminoadenosine
Reactant of Route 6
2-Aminoadenosine

Citations

For This Compound
576
Citations
S Gryaznov, RG Schultz - Tetrahedron letters, 1994 - Elsevier
… Oligonucleotides containing 2-aminoadenosine … incorporating 2-aminoadenosine has been reported,t-6 the … an efficient synthesis of a fully protected deoxy-2-aminoadenosine …
F Seela, K Xu - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
The syntheses and properties of 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) ribonucleosides related to 2-aminoadenosine and isoguanosine are described. Glycosylation of 8-aza-…
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
K Grzeskowiak, TR Webb, LE Orgel - Journal of molecular evolution, 1984 - Springer
… In the present studies we explored the effect of replacing A by 2-aminoadenosine (aA) in two additional systems. First we considered the incorporation of U on poly(CA) and poly(CaA) …
GM Lamm, BJ Blencowe, BS Sparoat… - Nucleic acids …, 1991 - academic.oup.com
… were replaced with 2-aminoadenosine and which carried four … that the use of 2-aminoadenosine has allowed us to prepare … We have shown that the incorporation of 2-aminoadenosine …
Number of citations: 114 0-academic-oup-com.brum.beds.ac.uk
F Seela, X Peng - The Journal of Organic Chemistry, 2006 - ACS Publications
The Silyl−Hilbert−Johnson reaction as well as the nucleobase−anion glycosylation of a series of 7-deazapurines has been investigated, and the 7-functionalized 7-deazapurine …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
SS Pujari, P Leonard, F Seela - The Journal of Organic Chemistry, 2014 - ACS Publications
… This study reports on the synthesis of 2′-O-propargylated 2-aminoadenosine (1), the selection of suitable protecting groups for the two amino functionalities showing rather different …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
Y Sun, H Li, C Li, L Wang, X Xuan, M Li - Materials Today Chemistry, 2023 - Elsevier
… 2-Aminoadenosine (AAD) is a derivative of the neurotransmitter adenosine and energy metabolism coenzyme adenosine triphosphate (ATP). AAD is also an intermediate in neurotoxic …
SM Devine, LT May, PJ Scammells - MedChemComm, 2014 - pubs.rsc.org
A series of N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides were synthesized from the versatile intermediate, O6-(benzotriazol-1-yl)-2-amino-2′,3′-O-…
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
K MIURA, T KASAI, T UEDA - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… Methylation of the latter followed by treatment with alkali afforded NG-methoxy—2~aminoadenosine. The solvolysis of the product with liquid hydrogen sulfide gave 6-thioguanosine in …
Number of citations: 16 www.jstage.jst.go.jp
P Kaloudis, M D'Angelantonio, M Guerra… - The Journal of …, 2008 - ACS Publications
… Our attention has been concentrated to 2-aminoadenosine (2AA) and its 8-bromo derivative… studies of 8-bromo-2-aminoadenosine (8-Br-2AA) and 2-aminoadenosine (2AA) in aqueous …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.